2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
Description
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is a halogenated quinoline derivative characterized by a chlorine substituent at position 2, methyl groups at positions 5 and 7, and a carboxylic acid functional group at position 3. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol (calculated). The compound’s structure imparts distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science. Quinoline derivatives are frequently explored for their antimicrobial, anticancer, and enzyme-inhibitory activities, with substituent patterns critically influencing their bioactivity and physicochemical behavior .
Properties
IUPAC Name |
2-chloro-5,7-dimethylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-6-3-7(2)8-5-9(12(15)16)11(13)14-10(8)4-6/h3-5H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESZWCCEPKFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid typically involves the chlorination of 5,7-dimethylquinoline-3-carboxylic acid. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 5,7-dimethylquinoline-3-carboxylic acid
Reagent: Thionyl chloride (SOCl₂)
Conditions: Reflux
The reaction yields 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid as the primary product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products
Substitution: Formation of 2-amino-5,7-dimethylquinoline-3-carboxylic acid or 2-thio-5,7-dimethylquinoline-3-carboxylic acid.
Oxidation: Formation of 2-chloro-5,7-dimethylquinoline-3-carboxaldehyde or 2-chloro-5,7-dimethylquinoline-3-carboxylic acid.
Reduction: Formation of 2-chloro-5,7-dimethylquinoline-3-methanol or 2-chloro-5,7-dimethylquinoline-3-carboxaldehyde.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has shown that derivatives of 2-chloro-5,7-dimethylquinoline-3-carboxylic acid exhibit significant antimicrobial properties. For example, similar quinoline derivatives have demonstrated efficacy against various bacterial strains, including both gram-positive and gram-negative bacteria. The presence of halogen substitutions often enhances antibacterial activity due to increased lipophilicity and interaction with bacterial membranes .
2. Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation suggests its potential as an anticancer agent. Studies have indicated that certain quinoline derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells . For instance, research on quinoline carboxylic acids has shown promising results against breast cancer cell lines (e.g., MDA-MB-231), highlighting their potential as therapeutic agents .
3. Inhibition of Mycobacterium tuberculosis
Recent studies have focused on the effectiveness of quinoline derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Compounds based on the structure of 2-chloro-5,7-dimethylquinoline-3-carboxylic acid have been evaluated for their ability to inhibit the growth of both replicating and non-replicating strains of M. tuberculosis. A notable finding was that certain derivatives exhibited low micromolar inhibitory concentrations (MIC) against non-replicating M. tuberculosis, indicating their potential as novel anti-tuberculosis agents .
Industrial Applications
In the industrial sector, 2-chloro-5,7-dimethylquinoline-3-carboxylic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of dyes and pigments due to its stability and reactivity under various conditions. Additionally, its derivatives are explored for use in polymer production .
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | < 16 | |
| Anticancer | MDA-MB-231 (Breast Cancer) | < 10 | |
| Anti-Tuberculosis | Mycobacterium tuberculosis | < 32 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of quinoline derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts, demonstrating the importance of structural modifications in enhancing biological efficacy.
Case Study 2: Anticancer Activity
In another investigation, a novel series of quinoline derivatives were synthesized and tested against various cancer cell lines including lung (H460) and colon (HCT116). The results showed that these compounds induced significant cytotoxicity through oxidative stress-mediated DNA damage mechanisms .
Mechanism of Action
The mechanism of action of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The presence of the chlorine atom and the carboxylic acid group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-chloro-5,7-dimethylquinoline-3-carboxylic acid are best understood through comparison with analogous quinoline derivatives. Below is a detailed analysis supported by empirical
Structural and Functional Comparisons
Key Insights
Substituent Effects: Chlorine vs. Methyl Groups: The 5,7-dimethyl substitution in the target compound improves steric bulk, possibly reducing π-π stacking interactions compared to unsubstituted quinolines .
Functional Group Influence: Carboxylic Acid (-COOH): Enhances solubility in aqueous media and enables salt formation, unlike ester derivatives (e.g., Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate), which are more lipophilic . Hydroxyl Group (-OH): Present in Ethyl 5,7-dichloro-4-hydroxyquinoline-3-carboxylate, this group facilitates hydrogen bonding, a feature absent in the target compound, which may limit its binding affinity in certain biological targets .
Biological Relevance: The dichloro-substituted analog (5,7-dichloro-2-methylquinoline-3-carboxylic acid) exhibits stronger halogen bonding, a critical factor in protein-ligand interactions, but its dual chlorine atoms may increase toxicity risks . The absence of a carboxylic acid group in ester derivatives (e.g., Ethyl 4-chloro-5,7-difluoroquinoxaline-3-carboxylate) reduces ionization at physiological pH, affecting bioavailability .
Biological Activity
2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid has a molecular formula of and a molecular weight of approximately 219.67 g/mol. The presence of the chloro and carboxylic acid functional groups contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that quinoline derivatives, including 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid, exhibit antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication in bacteria .
Anticancer Properties
The anticancer potential of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid has been explored in several studies. It has shown activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Various bacteria | Inhibition of DNA gyrase | |
| Anticancer | MCF-7, HeLa cells | Induction of apoptosis |
The biological activity of 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins, particularly targeting cysteine and lysine residues in enzymes.
- DNA Interaction : Molecular docking studies suggest that the compound can bind to DNA through halogen bonding, affecting gene expression and cellular processes .
- Cell Signaling Pathways : By inhibiting key enzymes involved in cell proliferation and apoptosis pathways, the compound can alter cellular signaling dynamics.
Study on Mycobacterium tuberculosis
A recent study investigated arylated quinoline carboxylic acids for their activity against Mycobacterium tuberculosis (Mtb). The results indicated that modifications at specific positions on the quinoline ring significantly influenced antimicrobial efficacy. The findings suggest that derivatives closely related to 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid may enhance activity against both replicating and non-replicating forms of Mtb .
Antioxidant Activity
Another aspect explored was the antioxidant capacity of quinoline derivatives. The DPPH radical scavenging assay demonstrated that certain modifications could enhance antioxidant activity significantly compared to standard antioxidants like ascorbic acid .
Table 2: Comparison of Antioxidant Activities
Q & A
Q. What methodologies enable the study of its interactions with biological targets (e.g., enzymes or DNA)?
- Methodological Answer : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity. For DNA interaction studies, employ fluorescence quenching assays (e.g., ethidium bromide displacement). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding modes, validated by mutagenesis or X-ray co-crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
